molecular formula C12H15N3O2 B15512580 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B15512580
M. Wt: 233.27 g/mol
InChI Key: CTYOIRGYEZKVDG-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a ketone at position 3, and an acetamide side chain. Its molecular formula is C₁₃H₁₅N₃O₂, though derivatives with modified acetamide substituents (e.g., aryl or alkyl groups) exhibit varied formulas and properties.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C12H15N3O2/c1-6-3-8-9(4-7(6)2)15-12(17)10(14-8)5-11(13)16/h3-4,10,14H,5H2,1-2H3,(H2,13,16)(H,15,17)

InChI Key

CTYOIRGYEZKVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the acetamide nitrogen. Below is a detailed analysis:

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent (R Group) Molecular Weight (g/mol) Key Properties
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide () C₁₉H₂₁N₃O₂ 4-Methylphenyl 323.396 Higher lipophilicity due to aryl group; potential for π-π stacking
N-(3-Chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () C₁₉H₂₀ClN₃O₂ 3-Chloro-4-methylphenyl 357.834 Enhanced electronic effects from chlorine; increased molecular weight
N-Butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () C₁₆H₂₃N₃O₂ Butyl 289.37 Lower polarity, higher flexibility; predicted boiling point 554.1°C
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide () C₁₉H₂₁N₃O₃ 4-Methoxyphenyl 339.39 Increased polarity due to methoxy group; potential hydrogen bonding

Research Findings and Data

Key Research Highlights

  • Crystallography : Derivatives like those in and are amenable to SHELX-based refinement (), enabling precise structural elucidation .
  • Structure-Activity Relationships (SAR) : ’s pyrimidine-linked analogs demonstrate the importance of the acetamide side chain in modulating bioactivity, with thioether linkages enhancing stability .

Challenges and Opportunities

  • Synthetic Complexity : Introduction of bulky substituents (e.g., ’s chloroaryl group) may require optimized catalysts or conditions to avoid side reactions .
  • Biological Testing: Limited direct data on the parent compound necessitates extrapolation from analogs. Collaborative studies with institutions cited in and could bridge this gap .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are intermediates validated?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of substituted quinoxalines and subsequent acetamide coupling. Key steps include:

  • Step 1 : Condensation of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Amidation using activated esters or coupling reagents (e.g., HATU/DIPEA) to introduce the acetamide moiety .
    • Validation : Intermediates are characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond angles (e.g., N1—C7—C8 = 115.7°) and hydrogen-bonding networks (e.g., N—H···O interactions) critical for stability .
  • FT-IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N—H, ~3300 cm⁻¹) functional groups .
  • 2D NMR : Correlates proton environments (e.g., coupling constants for diastereotopic protons in the tetrahydroquinoxaline ring) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodology :

  • In vitro assays : Dose-response curves (IC₅₀) in enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature). For example, substituent effects (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) alter potency by modulating lipophilicity (logP) .
  • Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific interactions .

Q. What strategies optimize structure-activity relationships (SAR) for tetrahydroquinoxaline derivatives?

  • Methodology :

  • Substituent scanning : Systematically vary substituents at positions 6/7 (methyl groups) and the acetamide side chain to assess impacts on:
  • Solubility : LogD measurements via shake-flask method .
  • Potency : Parallel synthesis of analogs followed by bioactivity clustering .
  • Crystallographic SAR : Overlay X-ray structures with analogs to identify conserved binding motifs .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example:
FactorRangeOptimal Value
Temperature60–100°C80°C
SolventDMF/THFTHF
CatalystPd/C (5–10%)7.5%
(Based on hydrogenation yields in )
  • Continuous flow chemistry : Reduces side reactions (e.g., epimerization) during amide coupling .

Q. What advanced techniques assess metabolic stability and toxicity (ADMET) early in development?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • CYP450 inhibition screening : Fluorescence-based assays for CYP3A4/2D6 isoform interactions .
  • AMES test : Bacterial reverse mutation assay to preliminarily evaluate genotoxicity .

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